molecular formula C11H7N3O2S B8450850 7-Nitro-2-(1,3-thiazol-2-yl)-1H-indole

7-Nitro-2-(1,3-thiazol-2-yl)-1H-indole

Cat. No.: B8450850
M. Wt: 245.26 g/mol
InChI Key: UIIWBJKBBBPJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-2-(1,3-thiazol-2-yl)-1H-indole is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

2-(7-nitro-1H-indol-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-2-7-6-8(13-10(7)9)11-12-4-5-17-11/h1-6,13H

InChI Key

UIIWBJKBBBPJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-nitro-1H-indole-2-carbothioamide (2.06 g), 2-bromo-1,1-diethoxyethane (3.67 g), ethanol (10 mL) and N,N-dimethylacetamide (10 mL) was stirred at 100° C. for 4 hr. To the reaction mixture was added water, and the resulting crystals were filtrated, washed with water and hexane, and dried to give the title compound (2.21 g, yield 97%) as yellow crystals. melting point 130-131° C.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

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